1-[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]ethanone
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Overview
Description
1-[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]ethanone is a chemical compound with the molecular formula C₁₄H₁₈FNO. It is known for its applications in various fields, including medicinal chemistry and materials science. The compound features a fluorinated aromatic ring and a piperidine moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitrobenzene and 2-methylpiperidine.
Reduction: The nitro group of 3-fluoro-4-nitrobenzene is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Acylation: The resulting amine is then acylated with ethanoyl chloride to form the desired product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH₄) to form alcohols.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1-[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It is employed in studies investigating the interaction of fluorinated compounds with biological systems.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with proteins and enzymes, modulating their activity. The piperidine moiety may also contribute to the compound’s binding affinity to certain receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
1-[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]ethanone can be compared with similar compounds such as:
1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone: Another closely related compound with a different methyl group position on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[3-fluoro-4-(2-methylpiperidin-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10-5-3-4-8-16(10)14-7-6-12(11(2)17)9-13(14)15/h6-7,9-10H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNLMIXWTTWCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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